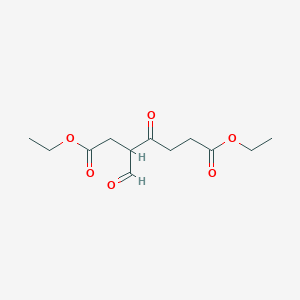
Diethyl 3-formyl-4-oxoheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-formyl-4-oxoheptanedioate is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl 3-formyl-4-oxoheptanedioate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, which can be tailored for specific applications.
Table 1: Organic Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used to synthesize complex organic molecules |
| Reaction with Nucleophiles | Forms new carbon-carbon bonds through nucleophilic addition |
| Functionalization | Allows for the introduction of different functional groups |
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is investigated as a precursor for drug development. Its structural features enable modifications that can lead to compounds with therapeutic properties.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound may exhibit activity on AMPA receptors, which are implicated in mood regulation. This suggests potential use in developing antidepressants .
Flavor and Fragrance Industry
The compound is also explored for its applications in the flavor and fragrance industry. It can be utilized to produce specific flavor compounds through enzymatic pathways, enhancing the sensory properties of food products.
Table 2: Flavor and Fragrance Applications
| Application | Description |
|---|---|
| Flavor Development | Used in synthesizing flavor compounds |
| Fragrance Production | Acts as a precursor for creating aromatic compounds |
Biocatalysis and Green Chemistry
Recent advancements have highlighted the use of biocatalysts in synthesizing this compound derivatives. This approach aligns with green chemistry principles by reducing environmental impact and improving reaction efficiency.
Case Study: Enzymatic Synthesis
Studies have demonstrated that specific microorganisms can produce flavor compounds via biosynthetic pathways involving this compound . This method not only enhances yield but also minimizes byproduct formation.
Eigenschaften
Molekularformel |
C12H18O6 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
diethyl 3-formyl-4-oxoheptanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
HNVJIJXJQHAZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)C(CC(=O)OCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















